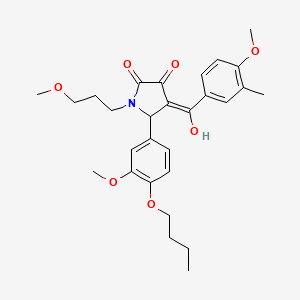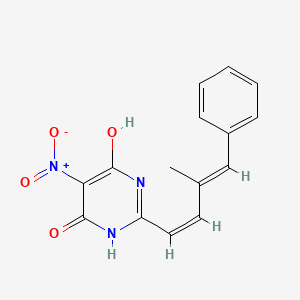![molecular formula C20H21F3N2O2 B5493006 2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol](/img/structure/B5493006.png)
2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol” is a complex organic molecule. It contains a pyridinol group, a piperidinyl group, and a trifluoromethylphenyl group. These groups are common in many pharmaceuticals and agrochemicals due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s reactivity. The piperidine ring is a common structural motif in many pharmaceuticals, and its presence could also affect the compound’s properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyridinol group could potentially undergo reactions typical of alcohols, such as esterification or oxidation. The trifluoromethyl group could participate in various reactions, including nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar pyridinol group could increase its solubility in water, while the trifluoromethyl group could increase its lipophilicity .Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, future research could involve further optimization of its structure, testing its efficacy in preclinical models, and eventually conducting clinical trials .
Propiedades
IUPAC Name |
(3-hydroxypyridin-2-yl)-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)16-7-2-1-6-15(16)10-9-14-5-4-12-25(13-14)19(27)18-17(26)8-3-11-24-18/h1-3,6-8,11,14,26H,4-5,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOQVGJMCHVSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=N2)O)CCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-{2-[2-(Trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5492924.png)

![1-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5492944.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5492951.png)

![2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B5492968.png)
![ethyl 1-[3-(4-fluorophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5492983.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5492988.png)
![N-(4-methylphenyl)-N'-{2-[4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl]ethyl}urea](/img/structure/B5492990.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide](/img/structure/B5492992.png)
![4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine](/img/structure/B5493011.png)
![N-[3-(4-morpholinyl)propyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B5493015.png)
![(4aS*,8aS*)-2-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B5493021.png)